molecular formula C19H28ClN3 B585239 3-Hydroxysarpagine CAS No. 857297-90-6

3-Hydroxysarpagine

Cat. No. B585239
CAS RN: 857297-90-6
M. Wt: 333.904
InChI Key: GFBDETZVKYCUTH-UHFFFAOYSA-N
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Description

3-Hydroxysarpagine is a compound with the molecular formula C19H22N2O3 . It is a natural product derived from plants .


Molecular Structure Analysis

The molecular structure of this compound consists of 19 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The InChI representation of its structure is InChI=1S/C19H22N2O3/c1-2-10-8-21-17-6-13-12-5-11 (23)3-4-16 (12)20-18 (13)19 (21,24)7-14 (10)15 (17)9-22/h2-5,14-15,17,20,22-24H,6-9H2,1H3/b10-2- .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 326.4 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 326.16304257 g/mol . The topological polar surface area is 79.7 Ų . It has a complexity of 567 .

Scientific Research Applications

  • Hemodynamic Effects of Related Compounds : A study by Carvalho et al. (1969) discusses 3-Hydroxytyramine (dopamine) and its effectiveness in treating various shock states, including cardiogenic, traumatic, and hemorrhagic shock. This suggests that compounds like 3-Hydroxysarpagine may also influence hemodynamic responses.

  • Binding Site Characterization : Research by Heuring and Peroutka (1987) characterized a novel 3H-5-Hydroxytryptamine binding site in bovine brain membranes. This could be relevant for understanding how this compound might interact with similar binding sites.

  • Hydroxyurea in Clinical Trials : A paper by Thornburg et al. (2012) discusses the impact of hydroxyurea in clinical trials, which might be indirectly relevant to this compound due to the presence of the hydroxy group in its structure.

  • Effects on Estrogen Hydroxylation : A study by Michnovicz (1998) investigates the effects of Indole-3-Carbinol on estrogen 2-hydroxylation in women, which might provide insights into the metabolism and potential applications of this compound in similar contexts.

  • Statin Research and 3-Hydroxy Compounds : Research by Graaf et al. (2004) on statins, which are 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors, might offer insights into how this compound could be used in similar therapeutic contexts.

properties

IUPAC Name

15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-2-10-8-21-17-6-13-12-5-11(23)3-4-16(12)20-18(13)19(21,24)7-14(10)15(17)9-22/h2-5,14-15,17,20,22-24H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKZQZYHQGWZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC4=C(C2(CC1C3CO)O)NC5=C4C=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is known about the occurrence of 3-hydroxysarpagine in Rauvolfia serpentina?

A1: this compound is a newly identified indole alkaloid found within the dried roots of Rauvolfia serpentina. [, ] Its discovery, alongside other novel compounds like N(b)-methylajmaline and N(b)-methylisoajmaline, expands the known phytochemical profile of this plant. [] You can find more information about its initial isolation and structural characterization in the cited research articles. [, ]

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